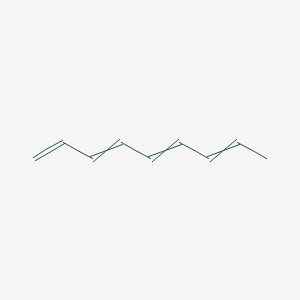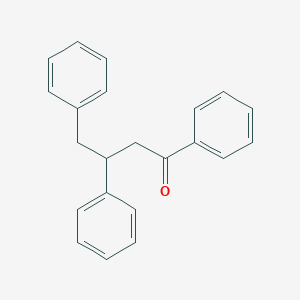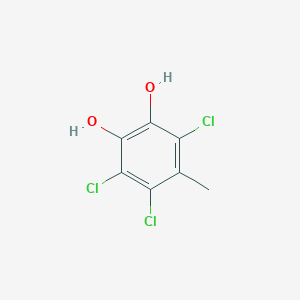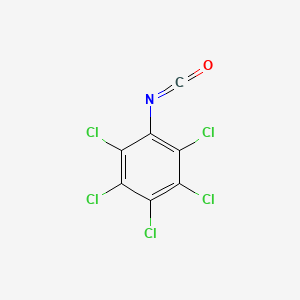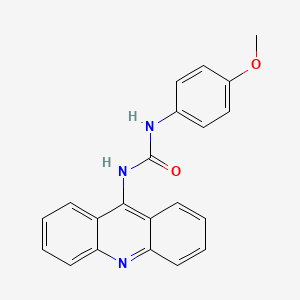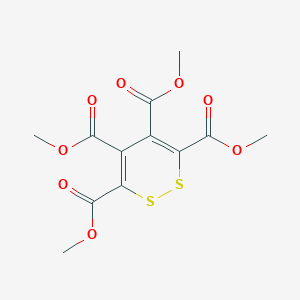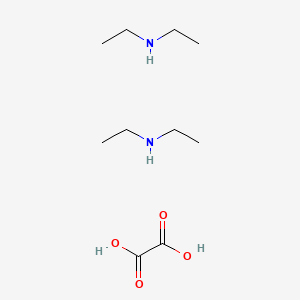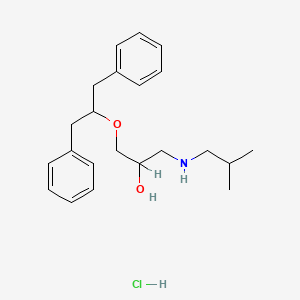
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. Its structure suggests it could be a beta-blocker or a similar type of compound, but specific details would require further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the benzylphenethyl group, the attachment of the isobutylamino group, and the final hydrochloride formation. Typical reaction conditions might include:
Reagents: Benzyl chloride, phenethylamine, isobutylamine, hydrochloric acid.
Conditions: Solvent (e.g., ethanol), temperature control, and purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For consistent and scalable reactions.
Automated purification systems: To ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might convert it to different amine forms.
Substitution: Halogenation or other substitution reactions could modify its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), catalysts (e.g., palladium).
Major Products
The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.
Scientific Research Applications
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool for studying biological pathways.
Medicine: Possible therapeutic uses, such as in cardiovascular treatments.
Industry: As a component in manufacturing processes.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. If it acts as a beta-blocker, it might:
Molecular Targets: Bind to beta-adrenergic receptors.
Pathways Involved: Inhibit the effects of adrenaline and noradrenaline, leading to reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Atenolol: Another beta-blocker with different pharmacokinetics.
Metoprolol: Similar in function but with unique properties.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(isobutylamino)-2-propanol hydrochloride might offer unique benefits such as different binding affinities, metabolic stability, or side effect profiles compared to these similar compounds.
Properties
CAS No. |
35132-77-5 |
|---|---|
Molecular Formula |
C22H32ClNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-(1,3-diphenylpropan-2-yloxy)-3-(2-methylpropylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-18(2)15-23-16-21(24)17-25-22(13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20;/h3-12,18,21-24H,13-17H2,1-2H3;1H |
InChI Key |
LQCQLTBNGNRPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


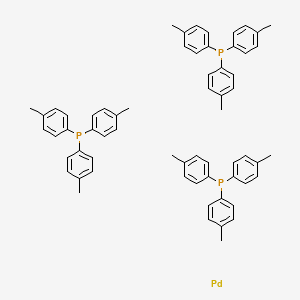
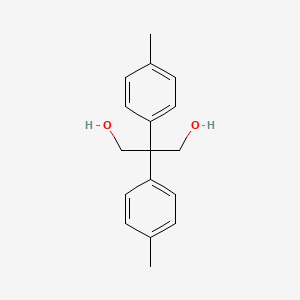
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
